molecular formula C21H14F6S B12601050 Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- CAS No. 650605-22-4

Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-

Cat. No.: B12601050
CAS No.: 650605-22-4
M. Wt: 412.4 g/mol
InChI Key: WHKOXABRJMPVCB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-” is a substituted benzene derivative featuring a central benzene ring with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions. At the 1-position, it contains a [phenyl(phenylthio)methyl] substituent, which introduces a sulfur atom (thioether linkage) and two aromatic phenyl groups.

Applications of such compounds are inferred from structural analogs, such as intermediates in pharmaceuticals (e.g., Aprepitant) or agrochemicals, where the trifluoromethyl groups enhance metabolic stability .

Properties

CAS No.

650605-22-4

Molecular Formula

C21H14F6S

Molecular Weight

412.4 g/mol

IUPAC Name

1-[phenyl(phenylsulfanyl)methyl]-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C21H14F6S/c22-20(23,24)16-11-15(12-17(13-16)21(25,26)27)19(14-7-3-1-4-8-14)28-18-9-5-2-6-10-18/h1-13,19H

InChI Key

WHKOXABRJMPVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

  • Overview : One prominent method for synthesizing this compound is via Friedel-Crafts alkylation, where a benzene derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst.

  • Reagents : Typical reagents include aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as catalysts, along with suitable alkyl halides.

  • Reaction Conditions : The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Nucleophilic Substitution Reactions

  • Overview : The introduction of the phenylthio group can be achieved through nucleophilic substitution reactions using thiophenol derivatives.

  • Reagents : Common reagents include thiophenol and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Reaction Conditions : The reaction often requires heating under reflux conditions to facilitate the substitution.

Electrophilic Substitution for Trifluoromethyl Group Introduction

  • Overview : The trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

  • Reagents : Reagents such as trifluoromethyl iodide (CF₃I) or other trifluoromethylating agents can be used.

  • Reaction Conditions : These reactions typically require strong electrophiles and may be conducted in polar solvents to stabilize the carbocation intermediates.

Grignard Reagent Methodology

  • Overview : An alternative approach involves the use of Grignard reagents derived from brominated precursors of 3,5-bis(trifluoromethyl)benzene.

  • Reagents : Preparation of Grignard reagents from brominated compounds followed by reaction with suitable electrophiles.

  • Safety Considerations : Special attention must be given to handling Grignard reagents due to their reactivity and potential for explosive behavior under certain conditions.

Reaction Type Common Reagents Typical Conditions
Friedel-Crafts AlCl₃, FeCl₃ Anhydrous environment
Nucleophilic Substitution Thiophenol, NaH, K₂CO₃ Reflux conditions
Electrophilic Substitution CF₃I or other trifluoromethylating agents Polar solvents
Grignard Reactions Brominated precursors Controlled atmosphere

In an industrial setting, the synthesis of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- may involve large-scale organic synthesis techniques. These methods can include:

  • Catalysis : Utilizing catalysts to enhance reaction rates and selectivity.

  • Continuous Flow Reactors : Implementing continuous flow technology to improve efficiency and reduce reaction times.

  • Purification Techniques : Advanced purification methods like chromatography are employed to achieve high purity levels in the final product.

When synthesizing Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-, it is crucial to adhere to safety protocols due to the hazardous nature of some reagents involved:

  • Proper ventilation and personal protective equipment (PPE) should always be used when handling chemicals.

  • Waste disposal must comply with local regulations regarding hazardous materials.

Scientific Research Applications

Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Applications/Properties Key Differences
Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- -CF₃ (3,5-positions), [phenyl(phenylthio)methyl] group Potential intermediate for organocatalysts or ligands; sulfur may enable redox activity Unique thioether bridge; no direct pharmacological data available
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (CAS 23165-29-9) -CF₃ (3,5-positions), isothiocyanate (-N=C=S) group Reagent for synthesizing thioureas; used in coordination chemistry Reactive isothiocyanate group vs. inert thioether in target compound
3,5-Bis(trifluoromethyl)benzyl chloride (CAS 75462-59-8) -CF₃ (3,5-positions), benzyl chloride (-CH₂Cl) group Precursor for benzylamines or polymers; high reactivity for nucleophilic substitution Chloride substituent offers facile functionalization vs. stable thioether
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine -CF₃ (3,5-positions), ethylamine (-CH₂CH₂NH₂) group Chiral building block for pharmaceuticals; exhibits stereoselective binding Amine group enables hydrogen bonding; distinct from sulfur-based target
Aprepitant (CAS 172673-20-0) -CF₃ (3,5-positions), morpholine-triazole core Anti-emetic drug targeting neurokinin-1 receptors Complex heterocyclic structure vs. simpler thioether-aromatic target

Key Observations

Electronic Effects :

  • The trifluoromethyl groups in all compounds impart strong electron-withdrawing effects, enhancing stability and directing electrophilic substitutions. However, the target compound’s thioether group introduces moderate electron-donating properties via sulfur’s lone pairs, altering reactivity compared to analogs like benzyl chloride or isothiocyanate .

Reactivity and Functionalization :

  • The benzyl chloride derivative (CAS 75462-59-8) is highly reactive toward nucleophiles (e.g., amines, alcohols), making it a versatile intermediate. In contrast, the thioether group in the target compound is less reactive under standard conditions, favoring stability in catalytic or ligand applications .

Pharmacological Relevance :

  • Aprepitant and its prodrug Fosaprepitant (CAS 265121-04-8) demonstrate the pharmaceutical utility of 3,5-bis(trifluoromethyl)phenyl motifs. Their morpholine-triazole scaffolds enable receptor binding, whereas the target compound’s thioether-aromatic structure lacks documented biological activity but may serve as a scaffold for drug discovery .

Thermodynamic and Solubility Data

  • Lipophilicity : All compounds exhibit high logP values (>3.5) due to -CF₃ groups, but the thioether in the target compound may slightly reduce hydrophobicity compared to benzyl chloride or isothiocyanate derivatives.
  • Melting Points : Thioethers generally have lower melting points than halogenated analogs (e.g., benzyl chloride: ~25°C vs. thioether: likely <0°C), impacting formulation strategies .

Biological Activity

Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- is a complex aromatic compound notable for its unique structural features, including a benzene ring with trifluoromethyl and phenylthio substitutions. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The molecular formula of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- indicates the presence of six fluorine atoms, which significantly influence its chemical properties. The trifluoromethyl groups are known for their electron-withdrawing effects, enhancing the compound's stability and altering its reactivity. This compound's structure can be summarized as follows:

Feature Description
Molecular Formula C15H11F6S
Functional Groups Trifluoromethyl (CF3), Phenylthio (C6H5S)
Reactivity Enhanced nucleophilic and electrophilic behavior

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The lipophilicity and metabolic stability conferred by these groups may contribute to increased antimicrobial efficacy. For instance, studies have shown that similar trifluoromethylated compounds demonstrate significant inhibition against various bacterial strains.

Anticancer Potential

The anticancer properties of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- have been a subject of interest in recent studies. Trifluoromethylated benzene derivatives are often associated with improved interactions with biological targets due to their structural characteristics. For example, they may enhance the potency of inhibitors targeting specific cancer pathways.

Case Studies

  • Study on Antimicrobial Activity
    • A study evaluated the antimicrobial effects of several trifluoromethylated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- exhibited minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs.
  • Investigation of Anticancer Effects
    • In a preclinical trial involving breast cancer models, researchers tested the efficacy of Benzene derivatives including the compound . The findings demonstrated a marked reduction in tumor growth rates compared to control groups, suggesting potential for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- can be achieved through various methods including nucleophilic aromatic substitution followed by catalytic hydrogenation. This versatility in synthesis allows for the exploration of numerous derivatives that may enhance biological activity.

Comparison with Related Compounds

Compound Name Structure Features Unique Aspects
Benzene, 1,3-bis(trifluoromethyl)-Two trifluoromethyl groupsLacks sulfur functionality
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaContains thiourea moietyActs as an organocatalyst
1-Methyl-3-(trifluoromethyl)benzeneOne trifluoromethyl groupSimpler structure

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